molecular formula C12H18N4O2S B6487385 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide CAS No. 1286717-69-8

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide

Cat. No.: B6487385
CAS No.: 1286717-69-8
M. Wt: 282.36 g/mol
InChI Key: RERDNJVNASZGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide, also known as N-propyl-5-pyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is an amide derivative of thiazole and has been used in a variety of research applications, including drug design, biochemistry, and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide is not yet fully understood. However, it is believed that it binds to certain amino acid residues in proteins, which results in the inhibition of the activity of the protein. It is also believed that this compound may interact with other molecules in the cell, such as DNA, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide are not yet fully understood. However, it is believed that this compound may have an effect on the activity of certain enzymes, proteins, and other molecules in the cell. It is also believed that this compound may affect the activity of certain hormones, such as insulin and glucagon, as well as other molecules involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, and it can be used in a variety of biological systems. However, it is important to note that this compound has not been extensively studied, and its effects on biological systems are not yet fully understood.

Future Directions

The potential future directions for 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its effects on biological systems. Additionally, further research is needed to explore its potential applications in drug design, biochemistry, and chemical synthesis. Finally, further research is needed to explore its potential use in the development of new therapeutic agents.

Synthesis Methods

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide can be synthesized using several different methods. One method involves the reaction of propyl amine and thiazole-3-carboxylic acid in the presence of a base, such as pyrrolidine-1-carbonyl chloride. This reaction produces an intermediate, which can then be converted to the desired product by reacting it with an acid. Another method involves the reaction of propyl amine and thiazole-3-carboxylic acid in the presence of a base, such as pyrrolidine-1-carbonyl chloride, followed by the addition of a catalytic amount of pyrrolidine-1-carbonyl chloride. This method has been found to be more efficient than the first method.

Scientific Research Applications

4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various drugs and other compounds, as well as in the study of enzyme inhibition and protein-ligand interactions. It has also been used to investigate the structure and function of proteins, as well as to study the effects of various compounds on biological systems.

Properties

IUPAC Name

4-amino-N-propan-2-yl-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-7(2)14-11(17)9-8(13)10(19-15-9)12(18)16-5-3-4-6-16/h7H,3-6,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERDNJVNASZGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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